molecular formula C11H8N2O5 B13701314 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid

5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid

Cat. No.: B13701314
M. Wt: 248.19 g/mol
InChI Key: MTFFQEVXXGGPMM-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor®. The process can be carried out under flow conditions, which allows for a rapid and efficient synthesis . The reaction conditions usually involve room temperature and the use of commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like manganese dioxide.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different biological and chemical properties.

Scientific Research Applications

5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid involves its interaction with various molecular targets. The compound can inhibit the formation of biofilms by interfering with the biofilm formation pathways of bacteria such as Staphylococcus aureus . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure allows it to interact with key enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(4-nitrophenyl)oxazole-4-carboxylic Acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the nitrophenyl group enhances its antimicrobial activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H8N2O5

Molecular Weight

248.19 g/mol

IUPAC Name

5-methyl-2-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H8N2O5/c1-6-9(11(14)15)12-10(18-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15)

InChI Key

MTFFQEVXXGGPMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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